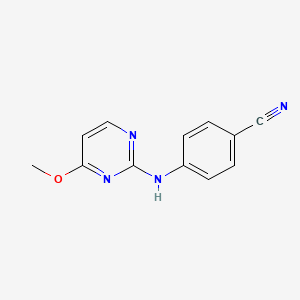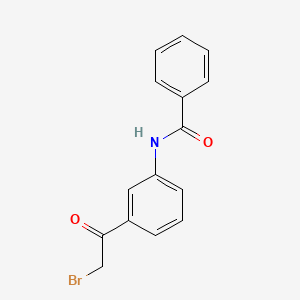![molecular formula C14H18ClNO2 B8628215 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one](/img/structure/B8628215.png)
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one is a synthetic organic compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound belongs to the class of chromanones, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one typically involves the reaction of 6-chlorochroman-4-one with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted chromanones .
Aplicaciones Científicas De Investigación
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: These compounds share a similar chromanone structure and are known for their diverse biological activities.
Benzopyrans: These compounds also share structural similarities and are investigated for their potential therapeutic applications.
Uniqueness
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one is unique due to the presence of the tert-butylamino-methyl group, which can enhance its biological activity and selectivity. This structural feature may contribute to its potential as a lead compound in drug discovery and development .
Propiedades
Fórmula molecular |
C14H18ClNO2 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)16-8-9-6-13-10(7-11(9)15)12(17)4-5-18-13/h6-7,16H,4-5,8H2,1-3H3 |
Clave InChI |
NJOMRIYDUPIKME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=CC2=C(C=C1Cl)C(=O)CCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
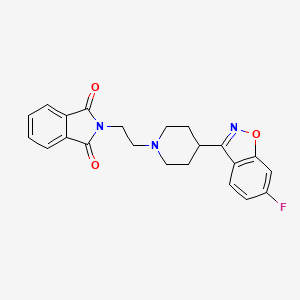
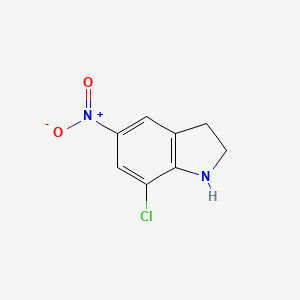
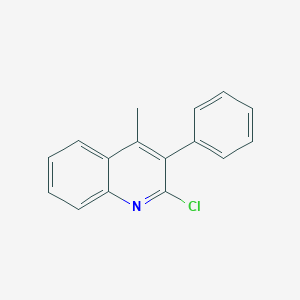
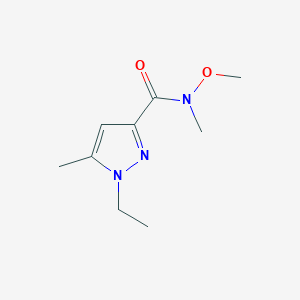
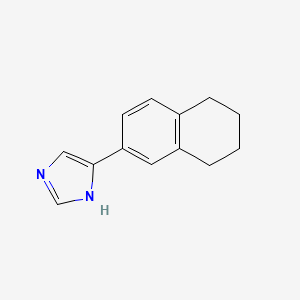
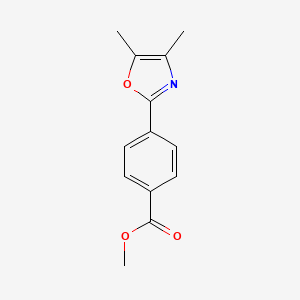
![Methyl [(3-hydroxy-2-pyridinyl)sulfanyl]acetate](/img/structure/B8628177.png)
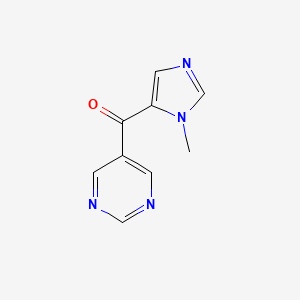
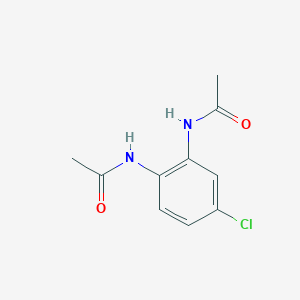
![6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8628193.png)
![1-(Imidazo[5,1-b]thiazol-7-yl)ethanone](/img/structure/B8628209.png)
![5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B8628210.png)
